molecular formula C17H15N5O3S B607271 EED226

EED226

カタログ番号: B607271
分子量: 369.4 g/mol
InChIキー: DYIRSNMPIZZNBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EED226は、ポリコーム抑制複合体2(PRC2)の構成要素である胚性外胚葉発生(EED)タンパク質の強力で選択的な経口バイオアベイラブルな阻害剤です。この化合物は、ヒストンH3リジン27(H3K27)のメチル化を担うPRC2複合体を阻害することで、顕著な抗腫瘍活性を示しました。 PRC2の阻害は、腫瘍抑制遺伝子の再活性化につながり、this compoundを癌治療のための有望な候補にします .

科学的研究の応用

EED226 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the function of PRC2 and its role in gene regulation.

    Biology: Helps in understanding the epigenetic regulation of gene expression and the role of histone methylation.

    Medicine: Investigated for its potential in cancer therapy, particularly in cancers with aberrant PRC2 activity.

    Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.

作用機序

EED226は、PRC2複合体内のEEDタンパク質に結合することで効果を発揮します。この結合は、複合体内のコンフォメーション変化を引き起こし、メチルトランスフェラーゼ活性を阻害します。 PRC2の阻害は、H3K27メチル化の減少につながり、腫瘍抑制遺伝子を再活性化して癌細胞の増殖を阻害します .

類似の化合物との比較

類似の化合物

    GSK126: EZH2サブユニットを標的とする別のPRC2阻害剤。

    EPZ-6438(タゼメトスタット): 臨床設定で使用される選択的なEZH2阻害剤。

    UNC1999: EZH2とEZH1のデュアルインヒビター。

This compoundの独自性

This compoundは、触媒的EZH2サブユニットではなく、EEDサブユニットを標的とすることでPRC2を阻害する能力においてユニークです。 この異なる作用機序により、this compoundはEZH2阻害剤に見られる抵抗性を克服し、より幅広い抗腫瘍活性を提供します .

将来の方向性

The potential applications and future directions for this compound would depend on its properties and the context in which it is being used .

生化学分析

Biochemical Properties

EED226 interacts with the PRC2 complex, which plays pivotal roles in transcriptional regulation . The PRC2 complex catalyzes the methylation of histone H3 lysine 27 (H3K27), and its activity is further enhanced by the binding of EED to trimethylated H3K27 (H3K27me3) . This compound inhibits both the basal and the H3K27me3-stimulated PRC2 activities .

Cellular Effects

This compound has been shown to change the expression of hundreds of genes and suppress cancer cell growth . It reprograms the cancer cell genome, changing expression patterns of many genes and suppressing cancer cell growth .

Molecular Mechanism

This compound works by directly binding to the H3K27me3 binding pocket of EED . Upon binding, this compound induces a conformational change in the EED protein, leading to loss of PRC2 activity . This unique mechanism of action provides insights into the potential combination therapy of EED and EZH2 inhibitors .

Temporal Effects in Laboratory Settings

This compound has shown promising pharmacokinetic characteristics. It achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .

Dosage Effects in Animal Models

It has been reported that this compound achieved 100% tumor growth inhibition (TGI) at a dosage of 40 mg kg −1 in a mouse subcutaneous xenograft model of Karpas422 .

Metabolic Pathways

It is known that this compound interacts with the PRC2 complex, which plays a crucial role in transcriptional regulation .

Subcellular Localization

It is known that this compound directly binds to the H3K27me3 binding pocket of the WD40 repeat-containing protein EED .

準備方法

合成経路と反応条件

EED226の合成は、市販の出発物質から始まり、複数のステップを伴います。主要なステップには次のものがあります。

    コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。

    官能基の修飾: さまざまな官能基は、置換反応によってコア構造に導入され、化合物の効力と選択性を高めます。

    精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度が達成されます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と費用対効果が最適化されており、一貫性とスケーラビリティを確保するために、自動合成および精製システムがしばしば含まれています。

化学反応の分析

反応の種類

EED226は、次のようないくつかの種類の化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

    還元: 還元反応は、this compound上の官能基を修飾し、生物活性を変化させる可能性があります。

    置換: 置換反応は、さまざまな官能基を導入するために使用され、化合物の選択性と効力を高めることができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: さまざまなハロゲン化剤と求核剤が、置換反応で使用されます。

主要な生成物

これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれ生物活性と特性が異なる可能性があります。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

    化学: PRC2の機能とその遺伝子調節における役割を研究するためのツール化合物として使用されます。

    生物学: 遺伝子発現のエピジェネティックな調節とヒストンメチル化の役割の理解に役立ちます。

    医学: 特に異常なPRC2活性を有する癌における癌治療における可能性について調査されています。

    産業: エピジェネティックな調節因子を標的とする新しい治療薬の開発に使用されています。

類似化合物との比較

Similar Compounds

    GSK126: Another PRC2 inhibitor that targets the EZH2 subunit.

    EPZ-6438 (Tazemetostat): A selective EZH2 inhibitor used in clinical settings.

    UNC1999: A dual inhibitor of EZH2 and EZH1.

Uniqueness of EED226

This compound is unique in its ability to inhibit PRC2 by targeting the EED subunit rather than the catalytic EZH2 subunit. This distinct mechanism of action allows this compound to overcome resistance seen with EZH2 inhibitors and provides a broader spectrum of antitumor activity .

特性

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRSNMPIZZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].

ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.

ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.

A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].

ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.

A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].

A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.

A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].

ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.

A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].

ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.

A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].

A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。